N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide typically involves the reaction of 2-aminobenzothiazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide
- N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-ethoxybenzamide
Uniqueness
N-[2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4O3S2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16N4O3S2/c1-10(23)19-12-5-8-14-15(9-12)27-18(20-14)22-17(26)21-16(24)11-3-6-13(25-2)7-4-11/h3-9H,1-2H3,(H,19,23)(H2,20,21,22,24,26) |
InChI Key |
NVDWZSVGAKHLBG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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